2-tert-Butyl-1,3-oxazole-4-carbothioamide 2-tert-Butyl-1,3-oxazole-4-carbothioamide
Brand Name: Vulcanchem
CAS No.: 2126162-74-9
VCID: VC4737850
InChI: InChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-11-7)6(9)12/h4H,1-3H3,(H2,9,12)
SMILES: CC(C)(C)C1=NC(=CO1)C(=S)N
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26

2-tert-Butyl-1,3-oxazole-4-carbothioamide

CAS No.: 2126162-74-9

Cat. No.: VC4737850

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26

* For research use only. Not for human or veterinary use.

2-tert-Butyl-1,3-oxazole-4-carbothioamide - 2126162-74-9

Specification

CAS No. 2126162-74-9
Molecular Formula C8H12N2OS
Molecular Weight 184.26
IUPAC Name 2-tert-butyl-1,3-oxazole-4-carbothioamide
Standard InChI InChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-11-7)6(9)12/h4H,1-3H3,(H2,9,12)
Standard InChI Key NBCBKSFPRGIXBX-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NC(=CO1)C(=S)N

Introduction

Structural Characteristics and Molecular Properties

The oxazole core of 2-tert-Butyl-1,3-oxazole-4-carbothioamide consists of a five-membered aromatic ring containing one oxygen and one nitrogen atom. The tert-butyl group at position 2 introduces steric bulk, which enhances the compound’s stability against ring-opening reactions, while the carbothioamide group at position 4 provides a reactive site for further functionalization. Key structural parameters include:

PropertyValue
Molecular FormulaC₈H₁₂N₂OS
Molecular Weight184.26 g/mol
IUPAC Name2-tert-Butyl-1,3-oxazole-4-carbothioamide
Key Functional GroupsOxazole ring, tert-butyl, carbothioamide

The tert-butyl group’s electron-donating inductive effect stabilizes the oxazole ring, while the carbothioamide group’s thiocarbonyl moiety introduces polarity, influencing solubility and intermolecular interactions .

Chemical Reactivity and Functional Transformations

The carbothioamide group enables diverse transformations, including:

Oxidation and Reduction

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiocarbonyl group to sulfoxides or sulfones, altering electronic properties.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carbothioamide to a thiol (-SH) or amine (-NH₂) group, expanding utility in peptidomimetic synthesis.

Ring Functionalization

Electrophilic aromatic substitution at the oxazole ring’s 5-position is feasible due to the electron-rich nature of the heterocycle. Halogenation (e.g., bromination) or nitration introduces handles for cross-coupling reactions.

Oxazole DerivativeBioactivityMIC (µg/mL)
2-tert-Butyl-4-carboxylic acidAntibacterial (S. aureus)1.6
4-(4-Bromophenyl)oxazoleAntifungal (C. albicans)3.2

The carbothioamide group may enhance binding to metalloenzymes or sulfur-rich protein domains, suggesting potential as a protease inhibitor or antimetabolite .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s dual functionality (tert-butyl for lipophilicity, carbothioamide for reactivity) makes it a candidate for:

  • Drug Discovery: Scaffold for kinase inhibitors or antimicrobial agents.

  • Prodrug Development: Thiourea linkages for controlled drug release.

Materials Science

  • Coordination Polymers: The carbothioamide group can chelate metal ions (e.g., Cu²⁺, Zn²⁺), enabling construction of metal-organic frameworks (MOFs).

  • Liquid Crystals: Steric effects from the tert-butyl group may induce mesophase behavior in supramolecular assemblies.

Comparative Analysis with Analogous Oxazoles

CompoundSubstituentsKey Differences
2-tert-Butyl-4-carbonitrile -CN at C4Higher polarity, reduced stability
2-tert-Butyl-4-carboxylic acid-COOH at C4Enhanced hydrogen-bonding capacity
Target Compound-C(S)NH₂ at C4Unique thiocarbonyl reactivity

The carbothioamide derivative’s sulfur atom confers distinct redox and coordination properties compared to oxygen- or nitrogen-based analogs.

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Multi-step routes complicate large-scale production.

  • Stability Issues: Thiocarbonyl groups may undergo hydrolysis under physiological conditions.

Future research should prioritize:

  • Catalyst Design: Developing enantioselective methods for chiral oxazole synthesis.

  • Biological Screening: High-throughput assays to evaluate antimicrobial, anticancer, and enzyme-inhibitory potential.

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